molecular formula C21H19NO4 B13920744 8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one

8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one

Cat. No.: B13920744
M. Wt: 349.4 g/mol
InChI Key: YBDPWHRWGQWPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one is a complex organic compound belonging to the benzofurochromen family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzofuran and chromen derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reactors to optimize yield and purity. The use of advanced purification methods, such as chromatography and crystallization, ensures the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofurochromen compounds.

Scientific Research Applications

8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

8-hydroxy-9-(piperidin-1-ylmethyl)-[1]benzofuro[3,2-c]chromen-6-one

InChI

InChI=1S/C21H19NO4/c23-16-11-15-18(10-13(16)12-22-8-4-1-5-9-22)25-20-14-6-2-3-7-17(14)26-21(24)19(15)20/h2-3,6-7,10-11,23H,1,4-5,8-9,12H2

InChI Key

YBDPWHRWGQWPCB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC3=C(C=C2O)C4=C(O3)C5=CC=CC=C5OC4=O

Origin of Product

United States

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